molecular formula C23H26ClN3O2 B4959991 N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

Katalognummer B4959991
Molekulargewicht: 411.9 g/mol
InChI-Schlüssel: QWQWQAZGRVJQCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, also known as BMS-986001, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide inhibits the SGLT1 transporter by binding to its active site, thereby preventing glucose uptake by the intestinal epithelial cells. This leads to a decrease in postprandial glucose levels, which is a major contributor to hyperglycemia in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
This compound has been shown to reduce postprandial glucose levels and improve glycemic control in animal models of type 2 diabetes mellitus. It has also been found to have a low potential for drug-drug interactions and a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for SGLT1, as well as its low potential for drug-drug interactions. However, its limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the investigation of its potential therapeutic applications in other diseases, such as obesity and metabolic syndrome. Additionally, the development of novel SGLT1 inhibitors based on the structure of this compound may lead to the discovery of more potent and selective drugs for the treatment of type 2 diabetes mellitus.

Synthesemethoden

The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-piperidinone, followed by the reaction of the resulting product with 3-(2-oxo-1-pyrrolidinyl)benzoic acid. The final product is obtained after purification using chromatography techniques. The synthesis of this compound has been optimized to ensure high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the sodium-dependent glucose co-transporter 1 (SGLT1), which is responsible for glucose absorption in the small intestine. This makes this compound a promising drug candidate for the treatment of type 2 diabetes mellitus.

Eigenschaften

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c24-19-10-8-17(9-11-19)15-26-12-2-5-20(16-26)25-23(29)18-4-1-6-21(14-18)27-13-3-7-22(27)28/h1,4,6,8-11,14,20H,2-3,5,7,12-13,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQWQAZGRVJQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.